1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)-2-(4-methylpiperidin-1-yl)ethanone

Catalog No.
S7095600
CAS No.
M.F
C14H25N3O
M. Wt
251.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)-2-(4-methylp...

Product Name

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)-2-(4-methylpiperidin-1-yl)ethanone

IUPAC Name

1-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-(4-methylpiperidin-1-yl)ethanone

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

InChI

InChI=1S/C14H25N3O/c1-11-4-6-16(7-5-11)10-14(18)17-9-12-2-3-13(17)8-15-12/h11-13,15H,2-10H2,1H3

InChI Key

KHLOZWMGMJICBL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CC3CCC2CN3
DMXE is a relatively new psychoactive substance that belongs to the class of diarylethylamines. DMXE has a molecular formula of C17H27N3O and a molecular weight of 293.43 g/mol. This compound was first synthesized in 2019 by a team of researchers led by David E. Olson and Matthias W. Böckers. Since its discovery, DMXE has been a subject of interest for many researchers, and its potential applications are being studied.
DMXE is a white crystalline powder with a melting point of 176-178°C. This compound is soluble in many polar solvents such as ethanol, methanol, and water, but it is slightly soluble in non-polar solvents such as benzene, toluene, and chloroform. The pH of the DMXE solution is around 7.5. DMXE is an unstable compound and is sensitive to heat and light. Its stability can be improved by storing it in a cool, dry, and dark place.
DMXE can be synthesized by reacting 1-(2-aminobicyclo[2.2.2]oct-2-yl)ethanone with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The final product can be purified by recrystallization from a suitable solvent. The purity and identity of DMXE can be confirmed using various techniques, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
DMXE can be analyzed using various analytical methods such as GC-MS, HPLC, and NMR spectroscopy. These techniques can help in identifying the purity, identity, and structure of DMXE. For example, HPLC can be used to determine the purity and identity of DMXE in a sample, while NMR spectroscopy can be used to determine the structure and chemical properties of DMXE.
DMXE acts as a selective serotonin receptor agonist and has been found to be a potent and selective agonist of the 5-HT2A receptor. DMXE has also been shown to have moderate affinity for the dopamine transporter (DAT). DMXE has been found to produce a range of psychoactive effects in animal models, including increased locomotor activity, head twitch response, and induced hallucinogenic effects. However, more research is needed to fully understand the biological properties of DMXE.
There is limited information available on the toxicity and safety of DMXE. However, animal studies have shown that DMXE has a low acute toxicity and can be safely administered at low doses. Additionally, the LD50 value of DMXE has been reported to be greater than 300 mg/kg in mice. However, more research is needed to fully understand the toxicity and safety of DMXE in humans.
DMXE has been found to produce psychoactive effects in animal models, and its potential therapeutic applications are being researched. DMXE is being studied for its potential applications in the treatment of various mental health conditions such as anxiety, depression, and post-traumatic stress disorder (PTSD). Additionally, DMXE is being studied for its potential therapeutic applications in the treatment of substance abuse disorders.
DMXE is a relatively new psychoactive substance, and its potential applications and effects are being studied. Recent studies have shown that DMXE has psychoactive effects in animal models, and its potential therapeutic applications are being researched. Additionally, more research is needed to fully understand the biological properties and toxicity of DMXE.
DMXE has the potential to be used in various fields of research and industry. Its potential therapeutic applications in the treatment of mental health disorders and substance abuse disorders could have a significant impact in the field of psychiatry and medicine. Additionally, DMXE could have potential applications in the development of new psychoactive substances for research purposes.
There are several limitations to the current research on DMXE. The limited information available on the toxicity and safety of DMXE in humans is a critical limitation. Additionally, more research is needed to fully understand the biological properties and potential therapeutic applications of DMXE. Future research should focus on determining the optimal dosage, mode of administration, and potential side effects of DMXE. Furthermore, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of DMXE in humans.
There are several potential future directions for the research on DMXE. One of the significant future directions could be the development of new psychoactive substances based on DMXE's chemical structure. Additionally, more research could focus on the potential applications of DMXE in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder. Furthermore, more research could explore the potential applications of DMXE in the development of new treatments for substance abuse disorders. Overall, continued research on DMXE could have significant implications for medicine and psychiatry.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.199762429 g/mol

Monoisotopic Mass

251.199762429 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-26

Explore Compound Types